[tert-Butyl(dimethyl)silyl]acetaldehyde
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Overview
Description
[tert-Butyl(dimethyl)silyl]acetaldehyde: is an organosilicon compound with the molecular formula C8H18OSi. It is a versatile reagent commonly used in synthetic organic chemistry, particularly in the field of glycobiology. The compound is known for its ability to act as both an aldol donor and an aldol acceptor, making it valuable in various stereocontrolled synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [tert-Butyl(dimethyl)silyl]acetaldehyde typically involves the reaction of tert-butyl(dimethyl)silyl chloride with acetaldehyde in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [tert-Butyl(dimethyl)silyl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Chemistry:
- Used as a reagent in the stereocontrolled production of erythrose.
- Employed in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Biology and Medicine:
- Utilized in synthetic glycobiology for the construction of key subunits in biologically active molecules.
- Potential applications in drug development and biochemical research .
Industry:
- Applied in the synthesis of specialty chemicals and advanced materials.
- Used in the production of intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [tert-Butyl(dimethyl)silyl]acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in aldol reactions, forming carbon-carbon bonds in a stereocontrolled manner. The silyl group provides steric protection and enhances the stability of the intermediate compounds, facilitating the formation of desired products .
Comparison with Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl trifluoromethanesulfonate
Comparison:
- Uniqueness: [tert-Butyl(dimethyl)silyl]acetaldehyde is unique due to its dual role as an aldol donor and acceptor, which is not commonly observed in similar compounds.
- Reactivity: The presence of the silyl group enhances its reactivity and stability compared to other aldehydes.
- Applications: Its versatility in synthetic applications, particularly in stereocontrolled synthesis, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-8(2,3)10(4,5)7-6-9/h6H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKADKXJLDMQPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508283 |
Source
|
Record name | [tert-Butyl(dimethyl)silyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79705-11-6 |
Source
|
Record name | [tert-Butyl(dimethyl)silyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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